molecular formula C18H20N6O2S2 B2948255 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 921581-77-3

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2948255
CAS No.: 921581-77-3
M. Wt: 416.52
InChI Key: PGXGXIGBDNGIDM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at the 7-position. The thioether linkage at the 3-position connects to an acetamide moiety, which is further substituted with a 4-methylthiazol-2-yl group. This structure integrates multiple pharmacophoric elements:

  • Imidazo-triazole core: Known for metabolic stability and bioactivity in kinase inhibition or antimicrobial applications .
  • 4-Methylthiazol-2-yl acetamide: Thiazole rings are common in bioactive molecules (e.g., sulfathiazole antibiotics), and the methyl group may modulate electronic or steric properties .

The molecular formula is C₂₁H₂₂N₆O₂S₂ (calculated molecular weight: 466.56 g/mol), distinct from structurally related analogs (Table 1).

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-3-26-14-6-4-13(5-7-14)23-8-9-24-17(23)21-22-18(24)28-11-15(25)20-16-19-12(2)10-27-16/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXGXIGBDNGIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with CAS Number 921581-77-3, belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O2S2C_{18}H_{20}N_{6}O_{2}S_{2}, and it has a molecular weight of 416.5 g/mol . The structure features an imidazo[2,1-c][1,2,4]triazole core, which is significant for its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from triazole scaffolds were found to have IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
Cell Line IC50 Value (μM)
HCT-1166.2
T47D27.3

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that related imidazo[2,1-c][1,2,4]triazoles have shown activity against various pathogens:

  • Antibacterial Effects : Compounds with similar structures have demonstrated effective antibacterial activity against both gram-positive and gram-negative bacteria. A benzothioate derivative showed significant antibacterial effects compared to standard antibiotics .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazoles may inhibit key enzymes involved in cancer proliferation and infection processes. For example, some derivatives have been reported to inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders .

Case Studies

Several studies highlight the efficacy of triazole derivatives:

  • Study on Anticancer Activity : A series of synthesized triazole-thiones were screened against human malignant cell lines (MCF-7 and Bel-7402). The results indicated that certain derivatives had significantly higher cytotoxicity than others .
  • Evaluation Against Mycobacterium tuberculosis : Recent research evaluated imidazo[2,1-c][1,3]oxazine derivatives for their anti-tubercular activity. Compounds exhibited MIC90 values below 0.5 μM against clinical isolates of Mtb . This suggests that similar derivatives could be explored for anti-mycobacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-Ethoxyphenyl); N-(4-methylthiazol-2-yl) C₂₁H₂₂N₆O₂S₂ 466.56 Reference standard for comparison
2-((7-(4-Methoxyphenyl)-...)-N-(4-(trifluoromethyl)phenyl)acetamide Same core 7-(4-Methoxyphenyl); N-(4-CF₃-phenyl) C₂₀H₁₈F₃N₅O₂S 449.5 - Methoxy vs. ethoxy
- CF₃-phenyl vs. thiazolyl
2-((7-(4-Methoxyphenyl)-...)-N-(3-(trifluoromethyl)phenyl)acetamide Same core 7-(4-Methoxyphenyl); N-(3-CF₃-phenyl) C₂₀H₁₈F₃N₅O₂S 449.5 - Para vs. meta CF₃ substitution
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole Phenyl; acetylphenyl C₂₁H₁₆N₄O₂S 388.45 - Thiadiazole vs. triazole core
- Acetylphenyl substituent
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin β-lactam Thiadiazolylthio; tetrazolyl C₁₈H₁₈N₈O₅S₃ 546.58 - β-lactam antibiotic scaffold
- Thiadiazole substituent

Key Insights:

Replacement of the trifluoromethylphenyl group (in analogs ) with a 4-methylthiazole moiety reduces molecular weight (466.56 vs. 449.5 g/mol) and introduces hydrogen-bonding capability via the thiazole nitrogen.

Core Heterocycle Variations: Imidazo[2,1-c][1,2,4]triazole (target) vs. imidazo[2,1-b][1,3,4]thiadiazole : The triazole core may offer greater metabolic stability due to reduced susceptibility to oxidative degradation compared to thiadiazole.

Pharmacological Implications :

  • The 4-methylthiazole group in the target compound could mimic ATP’s adenine binding in kinase pockets, a feature absent in CF₃-phenyl analogs .
  • Lack of physical property data (e.g., solubility, logP) for all compounds underscores the need for experimental characterization .

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